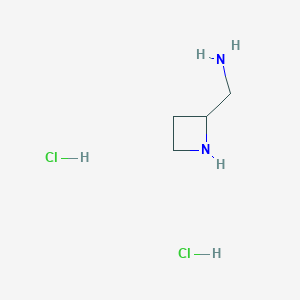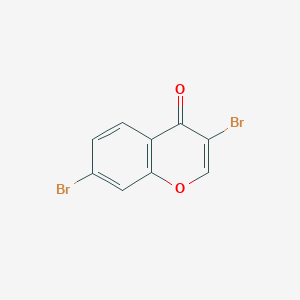
3,7-Dibromochromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dibromochromone is a synthetic organic compound that belongs to the class of flavonoids . It is a yellow crystalline solid with a molecular weight of 303.93 g/mol .
Molecular Structure Analysis
The molecular structure of 3,7-Dibromochromone is represented by the empirical formula C9H4Br2O2 . The InChI key is VRJRKKZNBPQORR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3,7-Dibromochromone is a yellow crystalline solid. It has a melting point of 140-146 °C . The compound has a solubility of 0.02 g/mL in water, but is soluble in organic solvents such as ethanol, chloroform, and DMSO.Wissenschaftliche Forschungsanwendungen
Interaction with Human Serum Albumin
Research by Ma et al. (2012) explored the interaction mechanism of 3,7-dihydroxyflavone (a compound related to 3,7-Dibromochromone) with human serum albumin. The study utilized fluorescence quenching, enhancement, and UV-vis absorption spectrometry to understand this interaction, highlighting the compound's potential in studying protein interactions.
Dietary Chromone Derivatives and Biological Activity
Lewandowski et al. (2020) conducted research on a series of dietary chromone derivatives, including 3,7-dihydroxyflavone, examining their molecular structure and biological activity. This study, detailed in PLoS ONE, emphasized the pro-health properties of these compounds, suggesting their importance in food science and nutrition.
Molecular Structure Analysis
Ishikawa's 2014 study in Acta Crystallographica Section E focused on the molecular structure of 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, a compound closely related to 3,7-Dibromochromone. The research provided insight into the coplanarity and crystal structure, essential for understanding the physical and chemical properties of chromones.
Vibrational Assignments and Molecular Geometry
Mariappan and Sundaraganesan (2014) in the Journal of Molecular Structure explored the vibrational assignments and molecular geometry of 7-amino-2-methylchromone, another related compound. Their study combined experimental measurements and computational methods, contributing to a deeper understanding of chromones in medicinal chemistry.
Synthesis and Characterization of Chromones
A study by EnaG.Narváez et al. (2021) in the Journal of Fluorine Chemistry involved synthesizing novel chromones and studying them through various spectroscopic methods. This research offers insights into the synthesis and characterization of chromones, which is crucial for their application in various scientific fields.
Excited-State Intramolecular Proton Transfer in Water
Klymchenko and Demchenko (2004) in the New Journal of Chemistry demonstrated that 3-hydroxychromones exhibit excited-state intramolecular proton transfer in water, resulting in two-band fluorescence. This finding is significant for developing fluorescent labels and probes operating in water and other protic media.
Solvatochromic Properties and Fluorescent Sensors
Another study by Klymchenko et al. (2012) in The journal of physical chemistry letters explored the solvatochromic properties of 7-aryl-3-hydroxychromones. They found that these probes exhibit a significant increase in fluorescence intensity upon binding to membranes, which could be utilized in developing new fluorescent sensors.
Safety And Hazards
Eigenschaften
IUPAC Name |
3,7-dibromochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJRKKZNBPQORR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747933 |
Source


|
| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromochromone | |
CAS RN |
1159978-70-7 |
Source


|
| Record name | 3,7-Dibromo-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIBROMOCHROMONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

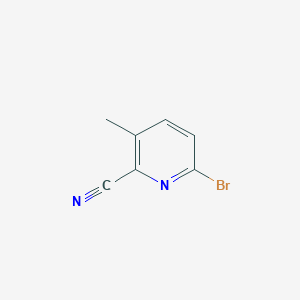
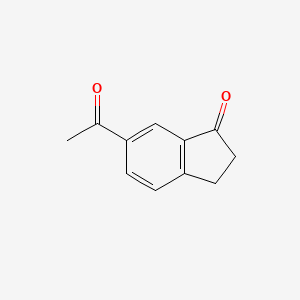
![1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1375816.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)
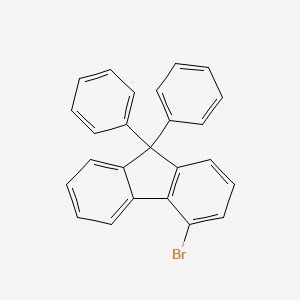
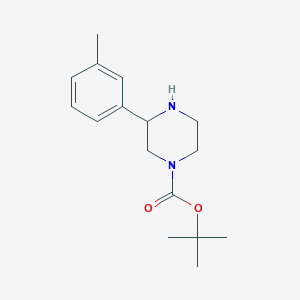
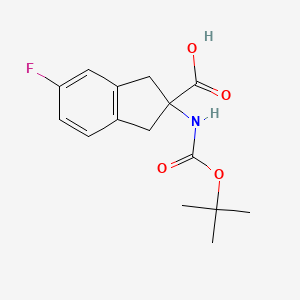
![3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine](/img/structure/B1375824.png)
![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
